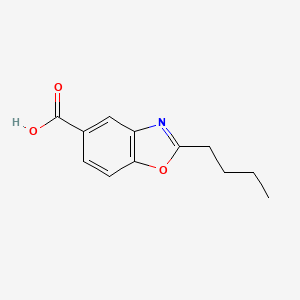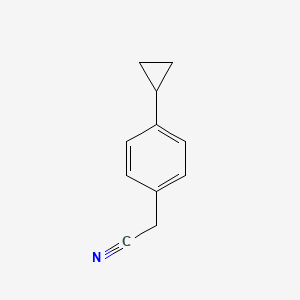
(4-环丙基苯基)乙腈
描述
(4-Cyclopropylphenyl)acetonitrile is a chemical compound with the molecular formula C11H11N . It is known for its applications in various scientific experiments.
Synthesis Analysis
Acetonitrile, the base molecule for (4-Cyclopropylphenyl)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis
The molecular structure of (4-Cyclopropylphenyl)acetonitrile consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 157.21 g/mol .Chemical Reactions Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .科学研究应用
电化学和光谱电化学研究
- 伏安分析:4-氨基苯酚在金电极上的研究利用了电化学和光谱电化学池中的乙腈。本研究提供了对乙腈溶液中类似化合物电化学行为的见解 (Schwarz et al., 2003)。
分子结构和光谱研究
- 碳负离子的结构:结合红外光谱和从头算力场计算,对(4-硝基苯基)乙腈及其碳负离子的结构进行了研究。本研究提供了对分子到碳负离子转化过程中结构转变的深入理解 (Binev et al., 2000)。
化学合成技术
- 环化反应合成:乙腈在环化反应中的应用在各种有机化合物的合成中得到证明,展示了乙腈在促进化学反应中的多功能性 (Huang & Zhou, 2002)。
计算化学
- 分子动力学研究:突出了乙腈在分子动力学研究中作为溶剂的作用,特别是在基于酶的催化过程中。乙腈的分子模型的开发加强了该领域的计算研究 (Alvarez et al., 2014)。
有机化学和合成
- 芳基和烷基苯胺的合成:一项研究展示了在乙腈中芳基和烯烃存在下卤代苯胺的光分解合成芳基和烷基苯胺。这突出了乙腈在促进特定有机反应中的作用 (Fagnoni et al., 1999)。
生物化学和酶学研究
- 基于酶的催化:注意到某些酶在乙腈溶液中作为生物催化剂的有效性,在这些介质中观察到特异性和选择性的变化。这项研究对于理解非水环境中的酶行为至关重要 (Chapla et al., 2014)。
作用机制
未来方向
属性
IUPAC Name |
2-(4-cyclopropylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-7-9-1-3-10(4-2-9)11-5-6-11/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSNZXMTSMNXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)
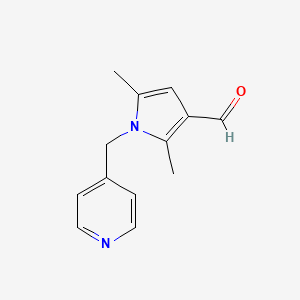
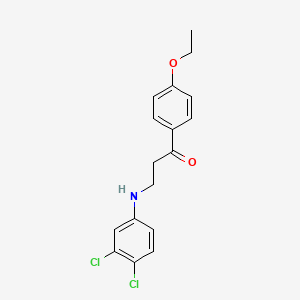
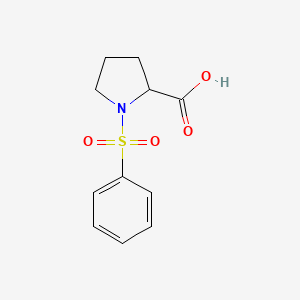

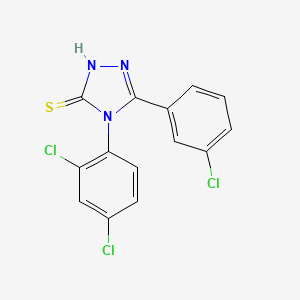
![(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid](/img/structure/B3038672.png)

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)
